molecular formula C9H16O3 B12665176 2-Propoxyethyl methacrylate CAS No. 45023-48-1

2-Propoxyethyl methacrylate

Cat. No.: B12665176
CAS No.: 45023-48-1
M. Wt: 172.22 g/mol
InChI Key: NSIWGZFZGMIPEC-UHFFFAOYSA-N
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Description

2-Propoxyethyl methacrylate is an organic compound with the molecular formula C9H16O3. It is a methacrylate ester that is commonly used in the production of polymers and copolymers. This compound is known for its ability to impart flexibility, adhesion, and chemical resistance to the materials it is incorporated into.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propoxyethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-propoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The reaction can be represented as follows:

Methacrylic acid+2-Propoxyethanol2-Propoxyethyl methacrylate+Water\text{Methacrylic acid} + \text{2-Propoxyethanol} \rightarrow \text{this compound} + \text{Water} Methacrylic acid+2-Propoxyethanol→2-Propoxyethyl methacrylate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of distillation and purification steps ensures the removal of impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Propoxyethyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-propoxyethanol.

    Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Addition Reactions: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

    Polymerization: Polymers and copolymers with varying properties.

    Hydrolysis: Methacrylic acid and 2-propoxyethanol.

    Addition Reactions: Substituted methacrylate esters.

Scientific Research Applications

2-Propoxyethyl methacrylate is widely used in scientific research and industrial applications, including:

    Polymer Chemistry: As a monomer for the synthesis of polymers and copolymers with specific properties.

    Biomedical Applications: In the development of biocompatible materials and drug delivery systems.

    Coatings and Adhesives: For its ability to enhance adhesion and flexibility in coatings and adhesives.

    Electronics: In the production of flexible electronic materials and components.

Mechanism of Action

The mechanism of action of 2-propoxyethyl methacrylate primarily involves its polymerization and copolymerization to form materials with desired properties. The methacrylate group undergoes radical polymerization, leading to the formation of long polymer chains. The presence of the 2-propoxyethyl group imparts flexibility and chemical resistance to the resulting polymers.

Comparison with Similar Compounds

    2-Hydroxyethyl methacrylate: Known for its use in hydrogels and contact lenses.

    Methyl methacrylate: Widely used in the production of polymethyl methacrylate (PMMA) or acrylic glass.

    Butyl methacrylate: Used in coatings and adhesives for its flexibility and adhesion properties.

Uniqueness: 2-Propoxyethyl methacrylate is unique due to its combination of flexibility, adhesion, and chemical resistance. The presence of the 2-propoxyethyl group distinguishes it from other methacrylate esters, providing specific advantages in applications requiring these properties.

Properties

CAS No.

45023-48-1

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-propoxyethyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H16O3/c1-4-5-11-6-7-12-9(10)8(2)3/h2,4-7H2,1,3H3

InChI Key

NSIWGZFZGMIPEC-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C(=C)C

Origin of Product

United States

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